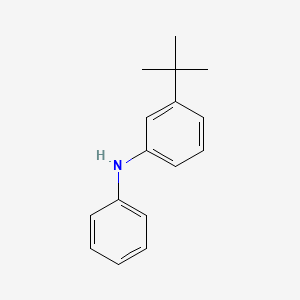

3-(tert-Butyl)-N-phenylaniline

Description

Contextual Significance of N-Arylanilines in Contemporary Chemical Science

N-Arylanilines are a cornerstone in the development of advanced organic materials and complex molecular architectures. Their structural framework is prevalent in pharmaceuticals, agrochemicals, and commercial dyes. evitachem.com The significance of this class of compounds is intrinsically linked to the development of robust synthetic methodologies for the formation of carbon-nitrogen (C-N) bonds, which are among the most crucial linkages in chemical synthesis.

Historically, the synthesis of N-arylanilines was often challenging, relying on methods that required harsh reaction conditions and offered limited scope. The advent of transition-metal-catalyzed cross-coupling reactions, however, revolutionized access to these compounds. These modern methods have made N-arylanilines readily available building blocks for a wide array of applications. For instance, they are pivotal in materials science, where their derivatives are investigated for use as antioxidants, components of polymers, and as functional units in organic electronic devices such as organic light-emitting diodes (OLEDs). The ability to precisely tune the electronic properties and spatial arrangement of N-arylanilines through substitution allows for the rational design of molecules with specific functions.

Historical Trajectories and Initial Investigations of 3-(tert-Butyl)-N-phenylaniline Research

Specific documentation detailing the initial synthesis and investigation of this compound is not prominent in seminal literature. However, its historical development can be understood within the broader context of the evolution of C-N cross-coupling methodologies.

A paradigm shift occurred with the development of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1994s. This reaction, credited to Stephen L. Buchwald and John F. Hartwig, allows for the coupling of amines with a wide variety of aryl halides and pseudohalides (like triflates) under significantly milder conditions. The Buchwald-Hartwig reaction offered broader substrate scope, greater functional group tolerance, and higher yields, effectively replacing harsher methods for many applications. The synthesis of sterically hindered anilines, such as those containing a tert-butyl substituent, became far more practical and efficient. The preparation of this compound would typically be achieved via the Buchwald-Hartwig coupling of 3-tert-butylaniline (B1265813) with an appropriate phenyl-based coupling partner, a process enabled by these modern catalytic systems.

Scope and Research Objectives for Advanced Studies of this compound

Advanced research on this compound is focused on leveraging the unique properties conferred by the meta-positioned tert-butyl group. This bulky alkyl substituent exerts a significant steric and electronic influence on the molecule, which can be exploited for specific applications in catalysis and materials science.

A primary area of investigation is the use of this compound and its derivatives as building blocks for sterically hindered ligands in transition-metal catalysis. The tert-butyl group can create a defined steric pocket around a metal center, influencing the selectivity and activity of the catalyst. By controlling the catalyst's coordination sphere, researchers aim to develop highly selective transformations for fine chemical synthesis.

Another significant research objective lies in the field of organic materials science. N-arylaniline derivatives are known to be effective components in organic semiconductors. The bulky tert-butyl group in the 3-position can enhance the solubility of the compound in organic solvents and, crucially, disrupt intermolecular packing (aggregation) in the solid state. This is highly desirable for the fabrication of solution-processed electronic devices and can improve the performance and stability of materials used in OLEDs. Research in this area involves synthesizing donor-acceptor molecules where this compound acts as an electron-donating unit, with the goal of creating novel materials with tailored photophysical properties for applications in bio-imaging and phototheranostics. The study of closely related isomers, such as Bis(3-(tert-butyl)phenyl)amine, further highlights the academic interest in the 3-substituted scaffold for materials development.

Research Data Tables

Table 1: Physicochemical and Computed Properties of 3-tert-Butylaniline Data sourced from PubChem.

| Property | Value |

| IUPAC Name | 3-tert-butylaniline |

| CAS Number | 5369-19-7 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Computed XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Table 2: Properties of 4-tert-Butyl-N-phenylaniline Data sourced from commercial supplier and chemical databases.

| Property | Value |

| Synonyms | 4-tert-Butyldiphenylamine, N-(4-tert-Butylphenyl)aniline |

| CAS Number | 4496-49-5 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.34 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% (GC) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

3-tert-butyl-N-phenylaniline |

InChI |

InChI=1S/C16H19N/c1-16(2,3)13-8-7-11-15(12-13)17-14-9-5-4-6-10-14/h4-12,17H,1-3H3 |

InChI Key |

FOALAHOQRNZQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl N Phenylaniline and Its Analogues

Classical Synthetic Approaches to N-Arylanilines: Relevance to 3-(tert-Butyl)-N-phenylaniline Synthesis

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. The reaction's development has progressed through several "generations" of catalyst systems, each offering improved efficiency and milder reaction conditions. wikipedia.org For the synthesis of a sterically hindered secondary amine like this compound, the choice of ligand is critical to overcome the steric hindrance and achieve high yields.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylaniline and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.com A potential side reaction is the hydrodehalogenation of the aryl halide. wikipedia.org

For the synthesis of a related compound, 4-(tert-Butyl)-N-phenylaniline, a palladium catalyst system using MorDalPhos as a ligand with [Pd(π-cinnamyl)Cl]2 has been shown to be highly effective, achieving a 99% yield. polyu.edu.hk While this example illustrates the high efficiency of modern Buchwald-Hartwig protocols for tert-butyl substituted N-phenylanilines, the synthesis of the 3-substituted isomer would involve coupling 3-tert-butylaniline (B1265813) with a phenyl halide or phenylboronic acid derivative, or alternatively, coupling aniline (B41778) with a 3-tert-butylphenyl halide. The steric hindrance from the ortho-substituent in the aniline is a known challenge that can be addressed by selecting appropriate bulky yet effective phosphine (B1218219) ligands. nih.gov

Table 1: Buchwald-Hartwig Amination for N-Arylaniline Synthesis

| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Phosphate | Various amines | [Pd(π-cinnamyl)Cl]2 / MorDalPhos | - | - | - | - | polyu.edu.hk |

| 4-(tert-butyl)phenyl methanesulfonate | N-methylaniline | Pd(OAc)2 / CM-phos | K3PO4 | t-BuOH | 120 | 86-92 | orgsyn.orgpolyu.edu.hk |

| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]2 / t-BuXPhos | t-BuOLi | 1,4-dioxane | 100 | up to 98 | nih.gov |

This table presents examples of Buchwald-Hartwig amination reactions for the synthesis of N-arylanilines, highlighting the variety of coupling partners and catalytic systems employed.

The Ullmann condensation is a classical copper-catalyzed method for forming carbon-heteroatom bonds, including the C-N bond in diarylamines. wikipedia.org Traditionally, these reactions require harsh conditions, such as high temperatures (often exceeding 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper powder. wikipedia.org The reaction is generally favored for aryl halides activated by electron-withdrawing groups. wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of anilines. wikipedia.org A typical catalyst system might involve copper(I) iodide and a ligand like phenanthroline. wikipedia.org While effective, the high temperatures can limit its applicability for substrates with sensitive functional groups.

Modern advancements have led to the development of milder Ullmann-type reactions using soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org These improved protocols often allow for lower reaction temperatures and catalytic amounts of copper. For instance, a protocol using CuI as a catalyst in a deep eutectic solvent has been developed for the N-arylation of various amines with aryl halides at temperatures ranging from 60-100°C, without the need for additional ligands. frontiersin.org This method has been shown to be effective for a broad range of substrates, including the synthesis of 3-methoxy-N-phenylaniline in 70% yield. frontiersin.org The application of such a system to the synthesis of this compound would likely involve the coupling of 3-tert-butylaniline with an aryl halide.

Beyond the well-established palladium and copper-catalyzed methods, other strategies exist for the construction of the N-phenylaniline scaffold. One such approach involves nickel-catalyzed cross-coupling reactions. Recent research has demonstrated that nickel photoredox catalysis, using tert-butylamine (B42293) as a bifunctional additive (acting as both a base and a ligand), can effectively mediate C-N bond formation between aryl halides and anilines under mild conditions. uni-regensburg.de This method offers a cost-effective and versatile alternative to palladium-based systems. uni-regensburg.de

Another strategy involves the use of ammonia (B1221849) surrogates, such as benzophenone (B1666685) imine, in a palladium-catalyzed cross-coupling reaction, followed by hydrolysis to yield the primary aniline. mdpi.com While this is a multi-step process, it provides a milder alternative to traditional methods like nitration and reduction for introducing an amino group. mdpi.com

Furthermore, metal-free approaches, such as those employing photoredox catalysis, are emerging as powerful tools for C-N bond formation. These methods avoid the use of expensive and potentially toxic heavy metals, offering a more sustainable synthetic route.

Modern Catalytic Methods for the Synthesis of this compound

Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been refined for enhanced efficiency and broader applicability. The development of sophisticated phosphine ligands has been a key factor in this progress, enabling the coupling of a wider range of substrates under milder conditions. wikipedia.orgnih.gov For the synthesis of sterically demanding molecules like this compound, the choice of a bulky, electron-rich ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.

The use of pre-catalysts, which are stable and easily activated under the reaction conditions, has also improved the reliability and reproducibility of these reactions. wuxiapptec.com For example, a combination of [Pd(π-cinnamyl)Cl]2 and MorDalPhos has been successfully used for the amination of aryl phosphates, which are less reactive than aryl halides. polyu.edu.hk This demonstrates the power of modern catalyst systems to overcome challenging coupling partners. The synthesis of 4-(tert-Butyl)-N-phenylaniline was achieved in 99% yield using this system, highlighting its potential for the efficient synthesis of related structures. polyu.edu.hk

Table 2: Modern Palladium-Catalyzed N-Arylaniline Synthesis

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Phosphate | Various Amines | [Pd(π-cinnamyl)Cl]2 / MorDalPhos | - | - | - | - | polyu.edu.hk |

| 4-(tert-butyl)phenyl methanesulfonate | N-methylaniline | Pd(OAc)2 / CM-phos | K3PO4 | t-BuOH | 120 | 86-92 | orgsyn.orgpolyu.edu.hk |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]2 / t-BuXPhos | t-BuOLi | 1,4-dioxane | 100 | 98 | nih.gov |

This table showcases recent advancements in palladium-catalyzed N-arylation, emphasizing high yields and the use of advanced catalyst systems.

Copper-mediated aminations, stemming from the classical Ullmann reaction, have also seen significant modernization. The use of ligands has been instrumental in developing milder and more efficient copper-catalyzed N-arylation protocols. acs.org Ligands such as amino acids, diamines, and N,N-dimethylglycine have been shown to accelerate the reaction and allow for lower temperatures. acs.orgresearchgate.net

For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline derivatives, which proceeds with both electron-rich and electron-deficient partners, as well as sterically hindered anilines like 2-tert-butylaniline. nih.gov This indicates that copper catalysis can be a viable option for substrates with bulky substituents.

A notable advancement is the use of deep eutectic solvents as a recyclable reaction medium for copper-catalyzed N-arylation, which can proceed in the absence of a ligand. frontiersin.org This approach offers a more environmentally friendly and cost-effective alternative to traditional methods. The synthesis of 3-methoxy-N-phenylaniline in 70% yield using this method underscores its potential for preparing substituted N-phenylanilines. frontiersin.org

Emerging Catalytic Systems for Sustainable Production of this compound

The synthesis of diarylamines, including this compound, has traditionally relied on methods like the Buchwald-Hartwig amination, which often employs costly and scarce palladium catalysts. researchgate.netmdpi.com The drive towards more sustainable chemical manufacturing has spurred research into emerging catalytic systems that utilize earth-abundant metals and environmentally benign reaction conditions. transpublika.comucdavis.edu

Recent progress has focused on developing catalysts based on metals like nickel and copper, which offer potential advantages in terms of cost and sustainability. numberanalytics.com Dual catalytic systems, particularly those combining a nickel(II) salt with a photocatalyst, have emerged as a promising approach for forging aryl C-N bonds under mild, light-driven conditions. researchgate.net Researchers have demonstrated that inexpensive and readily available N,N'-diaryldihydrophenazines can effectively replace precious metal-based photocatalysts like those derived from iridium(III) and ruthenium(II). researchgate.netnih.gov These dual photoredox/Ni(II) systems can facilitate the C-N coupling of aryl halides with a variety of anilines. researchgate.net Another sustainable strategy involves the use of supported gold-palladium alloy nanoparticle catalysts (Au-Pd/TiO2) for the acceptorless dehydrogenative aromatization of cyclohexylamines and anilines, a process that generates molecular hydrogen as the only significant byproduct. semanticscholar.orgnih.gov

Photoredox catalysis, in general, is evolving as a sustainable method for constructing C-N bonds. researchgate.net Photoinduced reductive coupling of nitroarenes with haloarenes using simple and cheap nickel catalysts presents another innovative route. rsc.orgnih.gov This process can occur in a stepwise manner, involving the initial photoinduced reduction of the nitroarene to an aniline derivative, followed by a nickel-catalyzed C-N cross-coupling. nih.gov The development of these systems aims to reduce reliance on precious metals, operate under milder conditions, and minimize waste generation, aligning with the principles of green chemistry. transpublika.com

| Catalytic System | Key Features | Reaction Type | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Dual Photoredox/Ni(II) with N,N'-diaryldihydrophenazines | Replaces expensive Ir(III) and Ru(II) photocatalysts. | C-N cross-coupling of aryl halides and anilines. | Uses cheaper, more available photocatalysts. researchgate.net | researchgate.netnih.gov |

| Supported Au-Pd/TiO2 Nanoparticles | Heterogeneous catalyst, reusable. | Acceptorless dehydrogenative aromatization. | No oxidant needed, H2 is the byproduct. semanticscholar.org | semanticscholar.orgnih.gov |

| Photoredox/Nickel Dual Catalysis | Visible-light mediated, efficient for various amines. | C-N cross-coupling of (hetero)aryl halides. | Amenable to scaling up via flow apparatus. researchgate.net | researchgate.net |

| Photoinduced Ni(acac)2 co-catalyst | Uses simple and cheap nickel catalyst. | Reductive coupling of nitroarenes and haloarenes. | Metal-free photoinduced reduction step. nih.gov | nih.gov |

| Copper-catalyzed Borrowing Hydrogen | Uses readily available copper salts. | Synthesis from p-toluene sulfonamides and benzhydrol derivatives. | No additional acids, bases, or H2 source needed. academie-sciences.fr | academie-sciences.fr |

Regioselective Synthesis and Isomer Control in this compound Derivatives

Controlling the position of substituents on the N-phenylaniline scaffold is a significant challenge in synthetic chemistry, as the electronic properties of the aniline moiety typically direct incoming groups to the ortho and para positions. bath.ac.uk Achieving regioselective synthesis, particularly for meta-substituted products like this compound, often requires specialized strategies.

One powerful approach is the use of directing groups in transition-metal-catalyzed C-H functionalization. bath.ac.uk These directing groups can temporarily coordinate to the metal catalyst, guiding the functionalization to a specific C-H bond. While many methods focus on ortho-arylation, pioneering work has demonstrated the potential for meta-selective C-H functionalization of anilides. bath.ac.ukcolab.ws For instance, palladium-catalyzed C-H carbonylation of N-alkyl anilines can lead to the synthesis of isatoic anhydrides, where steric effects of existing substituents can improve the regioselectivity for less hindered positions. acs.org

Recent advancements have also focused on the direct C-H arylation of unprotected anilines. acs.orguva.es A notable development is a palladium catalytic system using the ligand [2,2'-bipyridin]-6(1H)-one, which selectively promotes the ortho-arylation of unprotected anilines without competing N-arylation. acs.orguva.es The regioselectivity in these systems can be influenced by factors such as N-substitution on the aniline; for example, increasing N-substitution can erode ortho-selectivity, leading to mixtures of meta and para isomers. acs.orguva.es

Furthermore, the synthesis of specifically substituted diarylamines can be achieved through multi-step sequences involving cross-coupling reactions where the starting materials already contain the desired substitution pattern. For example, a regioselective synthesis of tetra-substituted phenazines was developed using nonsymmetrically substituted anilines and nitrobenzenes via a Buchwald-Hartwig amination followed by cyclization. nih.gov Similarly, the synthesis of substituted carbazoles can be achieved through the oxidative cyclization of meta-oxygen-substituted N-phenylanilines, where the regioselectivity is directed by a pivaloyloxy group. researchgate.netx-mol.comresearchgate.net These methods highlight the importance of precursor design in controlling the final substitution pattern of diarylamine derivatives.

| Method | Target Position | Key Strategy | Example/Comment | Reference |

|---|---|---|---|---|

| Pd-catalyzed C-H Arylation | ortho | Use of [2,2'-bipyridin]-6(1H)-one ligand with unprotected anilines. | High chemoselectivity and ortho-regioselectivity. acs.orguva.es | acs.orguva.es |

| Rh(III)-catalyzed C-H Arylation | ortho | N-nitrosoanilines with arylboronic acids. | Provides N-nitroso-[1,1'-biphenyl]-2-amine precursors. colab.ws | colab.ws |

| Pd-catalyzed C-H Carbonylation | ortho (less hindered) | N-alkyl aniline directing group. | Steric effects can improve regioselectivity in meta-substituted anilines. acs.org | acs.org |

| Oxidative Cyclization | Varies | Pivaloyloxy directing group on N-phenylaniline. | Used for regioselective synthesis of substituted carbazoles. researchgate.netx-mol.com | researchgate.netx-mol.com |

| Buchwald-Hartwig Amination | Varies | Using pre-functionalized starting materials. | Synthesis of non-symmetrically substituted phenazines. nih.gov | nih.gov |

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Buchwald-Hartwig amination, a common method for C-N bond formation, presents specific challenges during scale-up. numberanalytics.comacs.org

Key optimization parameters include catalyst loading, reaction conditions, and reagent purity. Reducing catalyst loading is crucial for minimizing costs, especially when using palladium-based systems. numberanalytics.com Reaction conditions such as temperature, mixing, and solvent choice must be optimized for large-scale reactors to manage heat transfer and ensure reaction homogeneity. numberanalytics.comsigmaaldrich.com For instance, the high density of inorganic bases can cause them to settle, impacting the reaction rate, which can be mitigated by agitation or the use of soluble organic bases. wuxiapptec.com The use of dry, high-purity reagents and anhydrous solvents under an inert atmosphere is recommended to achieve reproducible results and high yields. sigmaaldrich.comsigmaaldrich.com

Process optimization often involves a detailed investigation of catalyst selection and stoichiometry. In one case study for a pharmaceutical intermediate, a combination of Pd(dba)₂ with the ligand BINAP and cesium carbonate as the base in THF was found to be most effective. acs.org This optimized process, when run on a 2.5 kg scale, provided the product in 80% yield with low residual palladium levels. acs.org The development of flow chemistry processes also offers a promising avenue for scaling up diarylamine synthesis. A visible light-mediated flow process for C-N cross-coupling using a photoredox/nickel dual catalyst system demonstrated significantly reduced reaction times and was successfully scaled to produce multi-gram quantities of product. researchgate.net Such continuous flow methods can offer better control over reaction parameters and improve safety and efficiency for large-scale production. nih.govresearchgate.net

| Parameter | Consideration for Scale-Up | Impact/Optimization Strategy | Reference |

|---|---|---|---|

| Catalyst Loading | High cost of palladium catalysts. | Minimize loading to improve process economics. numberanalytics.com Screen for highly active catalysts. | numberanalytics.com |

| Reaction Temperature | Potential for temperature spikes and poor heat transfer. | Preheat oil bath; use reflux condenser for higher temperatures. sigmaaldrich.com | sigmaaldrich.com |

| Mixing/Agitation | Inorganic bases can settle, affecting reaction rate. | Ensure adequate agitation; consider soluble organic bases or grinding solid bases. wuxiapptec.com | wuxiapptec.com |

| Reagents and Solvents | Purity is critical for reproducibility and yield. | Use dry, high-purity reagents and anhydrous solvents under an inert atmosphere. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| Process Type | Batch vs. Continuous Flow. | Flow chemistry can offer better control, reduced reaction times, and easier scale-up. researchgate.net | researchgate.net |

| Work-up and Purification | Removal of catalyst and byproducts. | Develop scalable crystallization or chromatography methods to ensure low residual metal levels. acs.org | acs.org |

Reaction Mechanisms and Pathways Involving 3 Tert Butyl N Phenylaniline

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3-(tert-Butyl)-N-phenylaniline

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like this compound. sinica.edu.twmsu.edu The general mechanism proceeds through a two-step process:

Attack by the Aromatic Ring: The π-electron system of one of the benzene (B151609) rings acts as a nucleophile, attacking an electrophile (E⁺). This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. msu.edumasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. msu.edumasterorganicchemistry.com

The regioselectivity of EAS on this compound is governed by the directing effects of the substituents on both aniline (B41778) rings.

The N-phenyl group (an aniline derivative): The amino group (-NH-) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. This increases the nucleophilicity of the aromatic ring, making it more reactive than benzene. sinica.edu.tw

The 3-(tert-Butyl)phenyl group: The tert-butyl group is an alkyl group, which is weakly activating and an ortho-, para-director due to inductive effects and hyperconjugation. However, the large steric bulk of the tert-butyl group can hinder attack at the ortho position (position 2). msu.edu

Therefore, electrophilic attack is most likely to occur on the N-phenyl ring at the ortho and para positions relative to the amino group. On the other substituted ring, the para position (position 5) relative to the amino group and meta to the tert-butyl group is the most likely site of substitution, followed by the ortho position (position 6), which is sterically less hindered than position 2. The directing influence of substituents is a critical factor in determining the outcome of these reactions. msu.edu

| Substituent | Activating/Deactivating | Directing Effect | Influence on Reactivity |

| -NH- (on N-phenyl ring) | Strongly Activating | Ortho, Para | Increases rate of EAS |

| -tert-Butyl | Weakly Activating | Ortho, Para | Increases rate of EAS, steric hindrance at ortho position |

Nucleophilic Reactivity and Addition Mechanisms of this compound

The primary site of nucleophilic reactivity in this compound is the nitrogen atom of the secondary amine, which possesses a lone pair of electrons. This makes the compound a nucleophile, capable of reacting with various electrophiles.

Nucleophilic substitution reactions can occur where the amine nitrogen attacks an electrophilic carbon, displacing a leaving group. The general mechanism for nucleophilic substitution involves the donation of the nitrogen's lone pair to an electron-deficient center. savemyexams.com

In the context of addition reactions, the amine can add to carbonyl compounds, such as aldehydes and ketones. This process, known as nucleophilic addition, involves the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which can then be protonated to yield an aminol or undergo elimination to form an imine. pressbooks.pub

The reactivity of the nucleophilic nitrogen can be influenced by the steric hindrance from the bulky tert-butyl group and the electronic effects of the phenyl groups.

Oxidative and Reductive Transformations of this compound

The secondary amine functionality in this compound is susceptible to oxidation. Oxidizing agents can abstract a hydrogen atom from the nitrogen, leading to the formation of a nitrogen-centered radical. Further oxidation can lead to the formation of various products, including colored species.

Conversely, while the aromatic rings are generally stable to reduction, under forcing conditions such as high-pressure hydrogenation with a metal catalyst, the benzene rings can be reduced to cyclohexyl rings. However, such transformations are not common for this type of compound under standard laboratory conditions.

Transition Metal-Catalyzed Reactions Featuring this compound as a Ligand or Substrate

This compound can participate in transition metal-catalyzed reactions in two primary ways: as a ligand or as a substrate.

As a Ligand: The nitrogen atom of the amine can coordinate to a transition metal center. Such coordination can be a key step in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the coordination of an amine to the metal can facilitate subsequent steps like oxidative addition or reductive elimination. acs.orgacs.org The electronic and steric properties of the amine ligand can influence the reactivity and selectivity of the catalyst. mdpi.com

As a Substrate: The C-H bonds on the aromatic rings of this compound can be activated by transition metal catalysts, leading to C-H functionalization reactions. For example, palladium catalysts can facilitate the arylation of C-H bonds. nih.gov The general mechanism often involves the coordination of a directing group to the metal, followed by cyclometalation to form a metallacycle intermediate, and subsequent reaction with a coupling partner. acs.org

A notable reaction is the cobalt-catalyzed dimerization of related ortho-amino phenyl azides to form azobenzenes. This reaction proceeds through a porphyrin-Co(III)-nitrene radical intermediate. nih.gov

| Catalyst System | Reaction Type | Role of Amine | Key Intermediates |

| Pd(OAc)₂ / Phosphine (B1218219) Ligand | Cross-Coupling | Ligand/Substrate | Palladacycle |

| [CoII(TPP)] | Dimerization of Azides | Substrate (related structures) | Porphyrin-Co(III)-nitrene radical |

| Rh(III) catalysts | C-H Functionalization | Substrate | Rhodacycle |

Radical Reaction Pathways Associated with this compound

Radical reactions involving this compound can be initiated by the abstraction of a hydrogen atom from the N-H bond, forming a nitrogen-centered radical. This can be achieved using radical initiators or under photolytic conditions. These nitrogen radicals can then participate in various subsequent reactions.

Another potential pathway involves the formation of aryl radicals. If a halogen atom is present on one of the aromatic rings, its abstraction by a radical initiator like a trialkyltin radical can generate an aryl radical. This aryl radical can then undergo intermolecular or intramolecular reactions. acs.org For instance, it could abstract a hydrogen atom or add to a double bond. libretexts.org

The presence of the tert-butyl group can influence the stability and reactivity of any adjacent radical intermediates. Radical reactions can also be initiated through photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of radical ions. nih.gov

Theoretical and Computational Chemistry of 3 Tert Butyl N Phenylaniline

Quantum Mechanical Calculations for Electronic Structure of 3-(tert-Butyl)-N-phenylaniline

Quantum mechanical (QM) calculations are fundamental to determining the electronic structure of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energy states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules. For a flexible molecule like this compound, which has multiple rotatable bonds, DFT can identify the most stable three-dimensional arrangements, known as conformers.

The process of conformational analysis involves systematically rotating the key dihedral angles—specifically around the C-N and C-C bonds connecting the phenyl rings and the tert-butyl group—and calculating the potential energy for each geometry. gelisim.edu.tr The resulting potential energy surface reveals various energy minima, which correspond to stable conformers. DFT methods, particularly those using the B3LYP functional with a basis set like 6-311+G(d,p), are widely employed for their balance of accuracy and computational efficiency in locating these stable structures. nih.gov Dispersion corrections are often included to accurately model non-covalent interactions that can influence conformational preferences. nih.gov The analysis can determine the relative energies of different conformers, providing insight into which structures are most likely to be populated at a given temperature. gelisim.edu.trnih.gov

Interactive Table: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle 1 (C-N-C-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | 145.2° | 30.1° | 0.00 | 75.3 |

| Conf-2 | -144.8° | 29.8° | 0.02 | 24.1 |

| Conf-3 | 45.5° | 89.5° | 2.50 | 0.6 |

Ab initio (from first principles) quantum chemistry methods are used to predict the reactivity of this compound without reliance on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a rigorous framework for studying chemical reactions.

These calculations can map out reaction pathways for processes such as electrophilic aromatic substitution or N-alkylation. By locating the transition state structures and calculating the associated activation energies, researchers can predict the feasibility and kinetics of a reaction. arkat-usa.organu.edu.au For instance, studying the reaction of this compound with an electrophile would involve calculating the energy profile for the attack at different positions on the phenyl rings. The results can rationalize observed regioselectivity and help in designing synthetic routes. arkat-usa.org While computationally more demanding than DFT, ab initio methods can offer higher accuracy for reaction energetics.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, tracking the motions of its atoms over time. These simulations provide a "computational microscope" to observe how the molecule behaves in different environments, such as in a vacuum, in aqueous solution, or in organic solvents like chloroform (B151607) or toluene.

An MD simulation requires a force field, which is a set of parameters that define the potential energy of the system based on the positions of its atoms. Common force fields like AMBER or GAFF (General Amber Force Field) are used for organic molecules. The simulation starts with an initial conformation and solves Newton's equations of motion iteratively to generate a trajectory of atomic positions and velocities.

From this trajectory, various properties can be analyzed:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation Structure: How solvent molecules arrange around the solute, which can be quantified using radial distribution functions (RDFs). This is particularly insightful for understanding solubility. researchgate.net

Flexibility: The degree of motion in different parts of the molecule, often measured by root-mean-square fluctuation (RMSF) of atomic positions.

Intermolecular Interactions: The nature and strength of interactions between the solute and solvent molecules or between multiple solute molecules. researchgate.netrsc.org

Simulations in different solvents can reveal how the polarity and nature of the environment influence the conformational equilibrium and dynamic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is the "outermost" orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). The spatial distribution of the HOMO indicates the likely sites for electrophilic attack. For N-phenylaniline derivatives, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom. researchgate.net

LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (i.e., its electrophilicity). The LUMO's location highlights potential sites for nucleophilic attack. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules. rsc.orgrsc.org

Interactive Table: Calculated FMO Properties and Reactivity Descriptors (Hypothetical Values)

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | -3.40 | Electron escaping tendency |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.36 | Propensity to accept electrons |

Computational Prediction of Spectroscopic Features and Vibrational Modes

Computational methods can accurately predict various spectroscopic features of this compound, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR and Raman): After obtaining the optimized molecular geometry (usually via DFT), a frequency calculation can be performed. This calculation solves for the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or phenyl ring breathing. researchgate.net The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum that can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This comparison aids in the definitive assignment of experimental spectral bands to specific molecular motions. cardiff.ac.uk

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability), which correspond to the peaks observed in a UV-Vis spectrum.

Interactive Table: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3425 | 3430 | N-H stretch |

| ν(C-H)arom | 3055 | 3060 | Aromatic C-H stretch |

| ν(C-H)aliph | 2960 | 2965 | tert-Butyl C-H stretch |

| ν(C=C) | 1602 | 1605 | Phenyl ring stretch |

| δ(N-H) | 1515 | 1520 | N-H in-plane bend |

| ν(C-N) | 1310 | 1315 | C-N stretch |

QSAR and QSPR Approaches for Structurally Related N-Arylanilines (excluding biological activities)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of molecules based on their structure. nih.gov For a series of N-arylanilines related to this compound, QSPR can establish a mathematical relationship between molecular descriptors and a specific property. magtech.com.cndntb.gov.uadntb.gov.ua

This approach avoids the need for extensive experimental measurements for every new compound. The process involves:

Dataset Assembly: A set of structurally similar N-arylanilines with known experimental values for a specific property (e.g., boiling point, solubility, partition coefficient) is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices that describe molecular branching and connectivity (e.g., Wiener index, Randić index).

Geometrical: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the most relevant descriptors to the property of interest. mdpi.com

Property = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ...

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For N-arylanilines, QSPR models can be developed to predict properties like chromatographic retention times, melting points, or other physicochemical characteristics relevant to materials science and chemical engineering, explicitly excluding biological activities.

Advanced Spectroscopic and Structural Elucidation of 3 Tert Butyl N Phenylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-(tert-Butyl)-N-phenylaniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments confirms the molecular structure and provides insight into its dynamic behavior.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group and the aromatic protons on both phenyl rings. The tert-butyl protons would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the nine equivalent protons. The aromatic protons would resonate in the downfield region (typically 6.8-7.5 ppm), with their multiplicity and chemical shifts dictated by their substitution pattern and the electronic effects of the tert-butyl and amino groups. The N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the quaternary and methyl carbons of the tert-butyl group, as well as distinct signals for each carbon atom in the two aromatic rings. The chemical shifts would provide evidence for the substitution pattern and the electronic environment of each carbon atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be crucial for tracing the connectivity of adjacent protons on each of the phenyl rings, helping to differentiate between the signals from the substituted and unsubstituted rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it, greatly simplifying the interpretation of the complex aromatic region in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can reveal through-space interactions between the protons of the tert-butyl group and the ortho-protons on the same ring (H2 and H4), as well as potential interactions between protons on the two different phenyl rings, which can give clues about the preferred conformation and the dynamics of rotation around the C-N bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 (s, 9H) | ~34.5 (Quaternary C), ~31.5 (Methyl C) | Protons to C3, Quaternary C |

| N-H | Broad singlet | - | To C1, C1' |

| C2 | ~7.1 (d) | ~115 | To C4, C6 |

| C4 | ~6.8 (t) | ~118 | To C2, C6 |

| C5 | ~7.2 (t) | ~129 | To C1, C3 |

| C6 | ~6.9 (d) | ~116 | To C2, C4 |

| C2'/C6' | ~7.3 (d) | ~129.5 | To C4' |

| C3'/C5' | ~7.0 (t) | ~122 | To C1' |

| C4' | ~7.1 (t) | ~124 | To C2'/C6' |

The structure of this compound features several bonds around which rotation can be sterically hindered, particularly the C-N bonds connecting the phenyl rings and the C-C bond between the tert-butyl group and its attached phenyl ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational dynamics.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rotation around a particular bond is fast on the NMR timescale, the signals for the exchanging nuclei will appear sharp and averaged. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for the non-equivalent nuclei in the different conformations may be observed. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc). From this temperature and the frequency difference between the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

For this compound, DNMR studies could quantify the energy barriers to rotation around the C-N bonds, which would be influenced by the steric bulk of the tert-butyl group. This steric hindrance could potentially lead to atropisomerism if the rotational barrier is sufficiently high.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signatures

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

High-resolution mass spectrometry can measure the m/z value of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact elemental formula of the molecular ion of this compound (C₁₆H₁₉N). By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, the elemental composition can be confirmed, which is a critical step in the identification of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

The fragmentation of this compound is expected to be dominated by cleavages related to the stable tert-butyl cation and the aniline (B41778) framework. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable [M-15]⁺ ion.

Formation of the tert-butyl cation: Cleavage of the bond between the tert-butyl group and the phenyl ring would result in a highly stable tert-butyl cation at m/z 57. This is often a very prominent peak in the mass spectra of compounds containing this moiety.

Cleavage of the N-phenyl bond: Fragmentation can also occur at the C-N bonds, leading to ions corresponding to the aniline or phenyl portions of the molecule.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 225 | [M]⁺• | Molecular Ion |

| 210 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 168 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |

| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation from C-N bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

X-Ray Crystallography for Solid-State Structure and Conformation of this compound

While NMR provides information about the structure and dynamics in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its molecular structure.

The crystallographic data would include:

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Torsional angles: These angles describe the conformation of the molecule, for example, the dihedral angle between the two phenyl rings. This would provide a snapshot of the molecule's preferred conformation in the solid state, which is influenced by steric effects and intermolecular packing forces.

Intermolecular interactions: Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonding (involving the N-H group) and van der Waals forces, which govern the solid-state architecture.

The solid-state conformation, particularly the twist angle between the two aromatic rings, would be of significant interest, as it is a direct consequence of the steric repulsion caused by the bulky tert-butyl group. This experimental data provides a valuable benchmark for comparison with computational chemistry models and the dynamic behavior observed in solution by NMR.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

While specific experimental spectra for this compound are not extensively documented in publicly available literature, its electronic behavior can be inferred from the well-understood diphenylamine (B1679370) chromophore. The electronic absorption (UV-Vis) and emission (fluorescence) spectra are dominated by transitions within the π-electron system of the two aromatic rings and the nitrogen atom's lone pair.

The absorption spectrum is expected to feature strong bands corresponding to π → π* transitions. For the parent diphenylamine molecule, these transitions typically occur below 300 nm. The addition of a tert-butyl group, being a weakly electron-donating alkyl group, is predicted to cause minor shifts (a slight bathochromic or red shift) in the absorption maxima due to subtle perturbations of the electronic energy levels. Solvatochromic effects are also anticipated, where the polarity of the solvent can influence the position of these absorption bands.

Fluorescence emission arises from the relaxation of the molecule from its first excited singlet state (S₁) to the ground state (S₀). For diphenylamine derivatives, emission typically occurs in the near-UV or violet-blue region of the spectrum. researchgate.net The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the UV-Vis and fluorescence spectra of such molecules, providing theoretical support for the assignment of electronic transitions. chemrxiv.orgchemrxiv.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Notes |

| π → π | Phenyl Rings | < 350 nm | High intensity; responsible for the main absorption bands. |

| n → π | Nitrogen Lone Pair | Longer wavelength, > 300 nm | Lower intensity; may be obscured by stronger π → π* bands. |

| Fluorescence (S₁→S₀) | Entire Molecule | ~350 - 450 nm | Emission from the lowest excited singlet state. edp-open.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. thermofisher.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds.

The spectrum can be divided into several key regions:

N-H Stretching: A characteristic sharp band is expected in the 3350-3450 cm⁻¹ region, corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group is expected in the 2850-2970 cm⁻¹ range. scialert.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of sharp bands in the 1450-1610 cm⁻¹ region.

C-N Stretching: The stretching of the aryl-nitrogen bond typically occurs in the 1250-1350 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the rings and are found in the fingerprint region (below 1500 cm⁻¹). The characteristic bending modes of the tert-butyl group, including symmetric and asymmetric deformations, appear around 1365-1460 cm⁻¹. mdpi.com

FT-IR and Raman spectroscopy are complementary techniques. thermofisher.com Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum (e.g., N-H stretch), while those that cause a large change in polarizability are strong in the Raman spectrum (e.g., aromatic C=C stretches). Analysis of these spectra can confirm the presence of all key functional groups and may also reveal information about the molecule's preferred conformation by identifying specific vibrational modes sensitive to the dihedral angle between the phenyl rings.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium-Strong | Weak |

| C-H Aromatic Stretch | Phenyl Rings | 3000 - 3100 | Medium | Strong |

| C-H Aliphatic Stretch | tert-Butyl Group | 2850 - 2970 | Strong | Strong |

| C=C Aromatic Stretch | Phenyl Rings | 1450 - 1610 | Medium-Strong | Strong |

| C-H Aliphatic Bend | tert-Butyl Group | 1365 - 1460 | Medium-Strong | Medium |

| C-N Stretch | Aryl-Amine | 1250 - 1350 | Strong | Medium |

| C-H Aromatic Out-of-Plane Bend | Phenyl Rings | 690 - 900 | Strong | Weak |

Applications of 3 Tert Butyl N Phenylaniline in Materials Science and Organic Synthesis

Role of 3-(tert-Butyl)-N-phenylaniline as a Ligand in Catalysis

The nitrogen atom in this compound, with its lone pair of electrons, and the potential for introducing chirality, makes it an attractive scaffold for the design of ligands for transition metal catalysis. While direct applications of this compound as a ligand are not extensively documented, the broader class of bulky diarylamines and related aniline (B41778) derivatives has seen significant use in the development of highly effective catalytic systems.

Although specific catalytic systems based solely on this compound are not prominently featured in the literature, the principles of ligand design in catalysis suggest its potential utility. The tert-butyl group offers significant steric bulk, which can be advantageous in creating a specific coordination environment around a metal center. This steric hindrance can influence the reactivity and selectivity of the catalyst.

For instance, in palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are known to promote the challenging oxidative addition of aryl chlorides. While not a phosphine itself, this compound could be functionalized with phosphine groups to create novel ligands. The electronic properties of the diarylamine backbone can also be tuned to modulate the catalytic activity.

Furthermore, related N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine has been used to create metal complexes that are active in catalysis. This suggests that aniline derivatives with tert-butyl groups are valuable components in the design of new catalysts. mdpi.com

The field of asymmetric catalysis often relies on chiral ligands to induce enantioselectivity in chemical transformations. While there is no direct report on the use of chiral derivatives of this compound in asymmetric catalysis, the closely related N-(tert-Butyl)-N-methylaniline has been shown to exhibit axial chirality due to restricted rotation around the C(aryl)-N bond. nih.gov

These chiral N-(tert-Butyl)-N-methylaniline type ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 95% ee). nih.gov This precedent strongly suggests that chiral, non-racemic derivatives of this compound could be synthesized and utilized as effective ligands in a variety of asymmetric reactions, such as asymmetric hydrogenation. The development of such chiral ligands derived from this compound represents a promising area for future research in asymmetric catalysis.

Table 1: Asymmetric Allylic Alkylation using a Chiral N-(tert-Butyl)-N-methylaniline Ligand

| Entry | Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 1,3-diphenyl-2-propenyl acetate (B1210297) | Chiral N-(tert-Butyl)-N-methylaniline derivative | Toluene | 0 | 95 | 92 |

| 2 | 1,3-diphenyl-2-propenyl acetate | Chiral N-(tert-Butyl)-N-methylaniline derivative | THF | 0 | 93 | 95 |

| 3 | 1,3-diphenyl-2-propenyl acetate | Chiral N-(tert-Butyl)-N-methylaniline derivative | CH2Cl2 | 0 | 96 | 90 |

Data extrapolated from studies on analogous systems.

This compound in Polymer and Advanced Material Chemistry

The incorporation of specific organic moieties into polymer backbones or as pendant groups can impart desirable functional properties to the resulting materials. The triphenylamine (B166846) (TPA) unit, of which this compound is a derivative, is a well-known hole-transporting and light-emitting chromophore.

While the direct polymerization of this compound or its incorporation as a monomer into polymer backbones is not widely reported, the polymerization of other aniline derivatives has been demonstrated. For example, various phenylamines have been polymerized with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides]. sigmaaldrich.com The electronic properties of these polymers, and consequently their color, are influenced by the substituents on the aniline ring. sigmaaldrich.com This suggests that a polymer incorporating this compound could exhibit unique electronic and optical properties.

Furthermore, the synthesis of copolymers using vinyl monomers and functional aniline derivatives is a viable strategy for creating functional polymers. For instance, the copolymerization of styrene (B11656) with ring-substituted phenylcyanoacrylates has been reported. chemrxiv.org A similar approach could be employed to copolymerize a vinyl-functionalized derivative of this compound with common monomers like styrene or acrylates to produce polymers with tailored properties.

Derivatives of triphenylamine are widely used as hole-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). The introduction of bulky substituents, such as tert-butyl groups, is a common strategy to enhance the thermal and morphological stability of these materials and to tune their electronic properties.

A study on a dendritic heptazine derivative, HAP-3TPA, utilized a "4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline" unit as a donor for thermally activated delayed fluorescence (TADF). rsc.orgchemscene.com This material exhibited promising performance as an emitter in OLEDs. rsc.org Although this is a different isomer, it highlights the beneficial role of the tert-butylphenylaniline moiety in optoelectronic materials. It is therefore highly probable that derivatives of this compound could also function as efficient hole-transporting or light-emitting materials.

Table 2: Properties of a TADF Emitter Containing a tert-Butylphenylaniline Moiety

| Material | Donor Moiety | Acceptor Moiety | Emission Color | PLQY (%) | Device EQEmax (%) |

| HAP-3TPA | 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline | Heptazine | Green | 55 | 12.5 |

Data from a study on a related isomer. rsc.org

This compound as a Precursor or Intermediate in Complex Organic Synthesis

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound makes it a potentially valuable intermediate.

These applications of its isomers strongly suggest that this compound could serve as a valuable precursor for the synthesis of a variety of target molecules. Its diarylamine structure is a common motif in materials science and medicinal chemistry, and the tert-butyl group can be used to control the steric environment and solubility of the final product. For example, it could be a precursor for the synthesis of novel hole-transporting materials or for the development of new pharmaceutical candidates. The synthesis of primary sulfonamides, which are important in medicinal chemistry, often starts from aniline derivatives.

Exploitation of this compound in Supramolecular Chemistry

A comprehensive search of scientific literature and chemical databases did not yield specific research detailing the exploitation of this compound in the field of supramolecular chemistry. While the foundational structure of N-phenylaniline and the presence of a bulky tert-butyl group suggest potential for influencing molecular self-assembly and host-guest interactions, there is a lack of published studies focusing on this particular compound for such applications.

The tert-butyl group is well-known in supramolecular chemistry for its ability to direct crystal packing, prevent undesirable aggregation through steric hindrance, and participate in weak intermolecular interactions. For instance, studies on other aniline derivatives have shown that tert-butyl substituents can play a crucial role in modulating supramolecular structures. However, specific data on association constants, binding affinities, or detailed structural analysis of supramolecular assemblies involving this compound are not available in the current body of scientific literature.

Therefore, a detailed discussion of its research findings and corresponding data tables on its application in supramolecular chemistry cannot be provided at this time.

Derivatives, Analogues, and Structure Reactivity Relationships of 3 Tert Butyl N Phenylaniline

Systematic Synthesis and Characterization of Substituted 3-(tert-Butyl)-N-phenylaniline Analogues

The synthesis of this compound and its substituted analogues predominantly relies on modern cross-coupling methodologies, which have largely replaced older, harsher techniques. The Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of the crucial C-N bond that defines the diarylamine scaffold. britannica.com This palladium-catalyzed reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base.

A systematic approach to synthesizing a library of analogues involves reacting 3-tert-butylaniline (B1265813) with a variety of substituted aryl bromides or iodides. Alternatively, a substituted aniline (B41778) can be coupled with 1-bromo-3-tert-butylbenzene. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with sterically hindered coupling partners or those bearing sensitive functional groups. Common catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, paired with sterically demanding phosphine ligands like those from the biarylphosphine class developed by Buchwald. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically employed to facilitate the catalytic cycle.

For instance, the reaction of 3-tert-butylaniline with an electronically diverse range of aryl bromides (e.g., bearing methoxy (B1213986), nitro, or cyano groups) under Buchwald-Hartwig conditions allows for a systematic investigation of substituent effects. The resulting analogues are typically purified using column chromatography and characterized by standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.

Table 1: Examples of Synthesized this compound Analogues

| Substituent (R) on Phenyl Ring | Starting Materials | Typical Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Methoxy | 3-tert-Butylaniline + 4-Bromoanisole | Pd₂(dba)₃ / Biarylphosphine ligand / NaOtBu | High |

| 4-Nitro | 3-tert-Butylaniline + 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / Biarylphosphine ligand / NaOtBu | Moderate-High |

| 4-Cyano | 3-tert-Butylaniline + 4-Bromobenzonitrile | Pd₂(dba)₃ / Biarylphosphine ligand / NaOtBu | Moderate-High |

Influence of Substituents on Electronic and Steric Properties of this compound Derivatives

The electronic properties of this compound derivatives are significantly modulated by the nature of substituents on the phenyl rings. The nitrogen atom's lone pair of electrons can be delocalized into both aromatic systems, and the extent of this delocalization is influenced by the electronic character (electron-donating or electron-withdrawing) of the substituents.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the aromatic rings and the nitrogen atom. This enhanced electron density generally lowers the ionization potential of the molecule, making it more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), pull electron density away from the aromatic system and the nitrogen atom. This effect makes the nitrogen lone pair less available and increases the molecule's ionization potential, rendering it more resistant to oxidation. These electronic perturbations can be systematically quantified using techniques like cyclic voltammetry to measure oxidation potentials or through computational methods (e.g., Density Functional Theory, DFT) to calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

Structure-Reactivity Correlations in Synthetic Transformations Involving this compound

The reactivity of this compound and its derivatives in subsequent synthetic transformations is a direct consequence of the interplay between their structural, electronic, and steric features. For instance, in electrophilic aromatic substitution reactions, the substitution pattern is directed by both the amino group and the substituents present on the rings. The powerful ortho-, para-directing effect of the nitrogen atom typically dominates, but its activating nature can be tempered by electron-withdrawing substituents on the other ring.

In the context of further cross-coupling reactions where the diarylamine itself acts as a ligand or substrate, the electronic nature of the substituents can influence the coordination to a metal center. Derivatives with electron-donating groups may bind more strongly to electron-poor metal centers, potentially altering catalytic activity. Steric factors also play a critical role; the presence of the tert-butyl group, especially in combination with other bulky substituents, can hinder the approach of reagents or catalysts, thereby affecting reaction rates and, in some cases, product selectivity. For example, attempts to perform ortho-functionalization on the tert-butyl-substituted ring would be expected to be slower compared to the unsubstituted phenyl ring due to steric hindrance.

Conformational Landscape of this compound and Its Steric Effects

The three-dimensional structure of this compound is defined by the rotational freedom around the two C-N bonds, leading to a complex conformational landscape. The molecule is not planar, with the two phenyl rings twisted out of the plane containing the C-N-C bonds to minimize steric repulsion. The dihedral angles between the phenyl rings and this central plane are key conformational parameters.

The meta-positioned tert-butyl group, while not as sterically imposing as an ortho-substituent, influences the preferred conformation. Its bulk can create subtle steric interactions that favor certain rotational conformers over others. Computational modeling, such as DFT calculations, can be used to map the potential energy surface of the molecule as a function of the C-N bond rotation. These studies can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

Future Research Directions and Unexplored Avenues for 3 Tert Butyl N Phenylaniline

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

The synthesis of sterically hindered diphenylamines such as 3-(tert-Butyl)-N-phenylaniline often requires forcing conditions, which can lead to low yields and the formation of byproducts. Future research should focus on developing more efficient and environmentally benign synthetic routes.

Green Chemistry Approaches: The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.comresearchgate.net For the synthesis of this compound, several sustainable strategies could be explored:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in organic synthesis. ajrconline.orgyoutube.comyoutube.com Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products compared to conventional heating methods. ajrconline.orgijpsjournal.comnih.gov The application of microwave-assisted synthesis to the Buchwald-Hartwig amination or other cross-coupling reactions for the formation of the C-N bond in this compound could be a fruitful area of investigation.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. tandfonline.comcrdeepjournal.org This methodology could be particularly useful for the synthesis of substituted diphenylamines, as it can enhance reaction rates and eliminate the need for harsh, anhydrous conditions. tandfonline.comnih.gov Research into a PTC-mediated synthesis of this compound could offer a more sustainable and cost-effective alternative to current methods.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. ajrconline.orgijpsjournal.comnih.gov |

| Flow Chemistry | Enhanced safety, better process control, easier scalability. frontiersin.orgmdpi.com |

| Phase-Transfer Catalysis | Milder reaction conditions, increased reaction rates, reduced solvent usage. tandfonline.comcrdeepjournal.orgtandfonline.comnih.gov |

Exploration of New Catalytic Applications and Material Science Opportunities

The steric and electronic properties conferred by the 3-tert-butyl group could make this compound a valuable building block in catalysis and materials science.

Catalysis: The sterically hindered nature of this compound could be advantageous in the design of novel ligands for catalysis. The bulky tert-butyl group could influence the coordination geometry and reactivity of metal centers, potentially leading to catalysts with unique selectivity. Research could focus on the synthesis of phosphorus- or nitrogen-containing ligands derived from this compound and their application in cross-coupling reactions or asymmetric catalysis. The catalytic synthesis of diazenes from sterically hindered amines is an emerging area where derivatives of this compound could be explored. semanticscholar.orgnih.govnih.gov

Material Science: Diphenylamine (B1679370) and its derivatives are known for their antioxidant properties and are used as stabilizers in polymers and lubricants. chemiis.comwikipedia.org The tert-butyl group in this compound could enhance its antioxidant activity and solubility in nonpolar media, making it a potentially superior stabilizer for plastics and oils. nih.gov Furthermore, diphenylamine-containing structures have been investigated for their potential in organic electronics and as building blocks for functional polymers and macrocycles. mdpi.com The introduction of the 3-tert-butyl group could modulate the photophysical and electronic properties of such materials. Future research could explore the incorporation of this compound into:

Polymers: As a monomer or additive to enhance thermal stability and antioxidant properties.

Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting materials.

Macrocyclic Hosts: For applications in molecular recognition and sensing. mdpi.com

| Potential Application | Rationale based on the 3-(tert-Butyl) Group |

| Ligands for Catalysis | Steric hindrance can influence catalyst selectivity and stability. semanticscholar.orgnih.govnih.gov |

| Polymer Stabilizers | Enhanced antioxidant activity and solubility in polymers. nih.gov |

| Organic Electronics | Modulation of electronic properties for applications in OLEDs. |

| Macrocyclic Chemistry | Building block for novel host-guest systems. mdpi.com |

Advanced Theoretical Modeling for Predictive Chemical Insights

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules, thereby guiding experimental research.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such studies can help to rationalize its reactivity and predict its behavior in various chemical environments. For instance, DFT has been used to study the effectiveness of p-substituted diphenylamine antioxidants. researchgate.net A similar approach could be applied to this compound to understand how the meta-substitution pattern influences its antioxidant potential. Theoretical investigations into the vibrational spectra of related sterically hindered aniline (B41778) derivatives have shown good agreement with experimental data, suggesting that similar computational models could be reliably applied to this compound. nih.gov

Predictive Modeling for Materials Design: Computational screening can accelerate the discovery of new materials with desired properties. By modeling the incorporation of this compound into polymers or other materials, it may be possible to predict their thermal stability, electronic properties, and other performance characteristics. This in-silico approach can help to prioritize synthetic efforts and guide the design of new functional materials.

Challenges and Opportunities in the Synthesis and Application of this compound

Challenges:

Steric Hindrance: The bulky tert-butyl group poses a significant synthetic challenge, often requiring specialized catalysts and reaction conditions to achieve good yields. semanticscholar.orgnih.govnih.gov Overcoming this steric hindrance in a cost-effective and sustainable manner is a key hurdle.

Limited Commercial Availability: The lack of readily available starting materials, specifically 3-tert-butylaniline (B1265813), in large quantities can impede research and development efforts. nih.gov